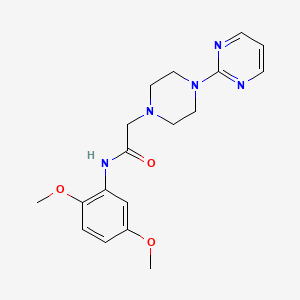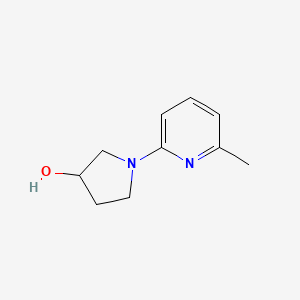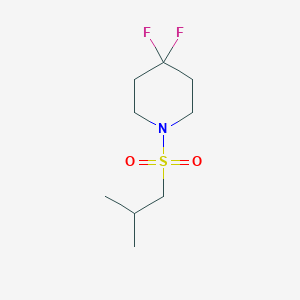![molecular formula C21H12N2O4 B2513238 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 361182-65-2](/img/no-structure.png)
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the molecular formula C21H12N2O4 . It has an average mass of 356.331 Da and a monoisotopic mass of 356.079712 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several aromatic rings, which contribute to its stability . The compound also contains functional groups such as carbonyl groups and a nitrogen-containing ring .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 702.0±60.0 °C at 760 mmHg, and a flash point of 378.4±32.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 84 Å2 .Applications De Recherche Scientifique
C14H6N2O4\text{C}_{14}\text{H}_6\text{N}_2\text{O}_4C14H6N2O4
and a molecular weight of approximately 266.21 g/mol .Materials for Organic Electronics and Molecular Devices
These applications highlight the versatility of benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone in various scientific fields. Keep in mind that ongoing research may uncover additional applications, further expanding its potential impact. If you need more detailed information or have specific questions, feel free to ask .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves the condensation of p-toluidine with 2,6-diformyl-4-methylphenol to form 2-(p-tolyl)benzoxazole. This intermediate is then reacted with 1,10-phenanthroline-5,6-dione to form the final product.", "Starting Materials": [ "p-toluidine", "2,6-diformyl-4-methylphenol", "1,10-phenanthroline-5,6-dione", "acetic acid", "sodium acetate", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve p-toluidine (1.0 eq) in acetic acid and add sodium acetate (1.1 eq).", "Step 2: Add 2,6-diformyl-4-methylphenol (1.0 eq) to the reaction mixture and heat at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid. Wash with water and dry.", "Step 4: Dissolve the intermediate (2-(p-tolyl)benzoxazole) in ethanol and add 1,10-phenanthroline-5,6-dione (1.1 eq).", "Step 5: Heat the reaction mixture at reflux for 12 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid. Wash with water and dry.", "Step 7: Recrystallize the final product from ethanol to obtain pure 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone." ] } | |
Numéro CAS |
361182-65-2 |
Nom du produit |
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
Formule moléculaire |
C21H12N2O4 |
Poids moléculaire |
356.337 |
Nom IUPAC |
6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25) |
Clé InChI |
NBRDAAKBSWNKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



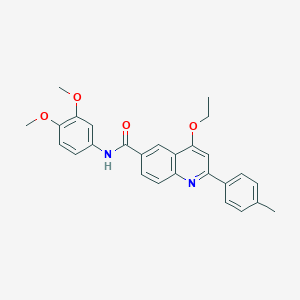
![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)

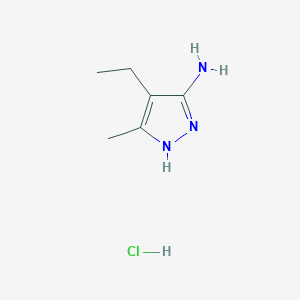
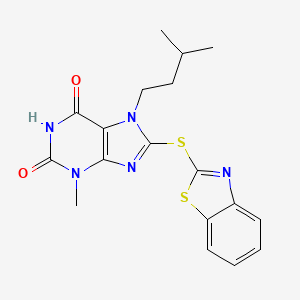
![7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2513168.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)
